7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene
Description
7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene is a heterocyclic compound featuring a unique fused-ring system. Its structure incorporates silicon (sila) and sulfur (dithia) atoms within a cyclopenta-pentalene backbone, with two phenyl groups attached to the silicon center. This combination confers distinct electronic and steric properties, making it relevant in materials science and coordination chemistry.
Properties
IUPAC Name |
7,7-diphenyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14S2Si/c1-3-7-15(8-4-1)23(16-9-5-2-6-10-16)17-11-13-21-19(17)20-18(23)12-14-22-20/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBNWAANBUVBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(C3=C(C4=C2C=CS4)SC=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14S2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene typically involves the reaction of diphenylsilane with sulfur-containing reagents under controlled conditions. One common method includes the use of a cyclization reaction where diphenylsilane reacts with sulfur to form the desired polycyclic structure .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows laboratory-scale procedures with potential scaling up involving similar reaction conditions but optimized for larger quantities. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity .
Types of Reactions:
Oxidation: 7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other peroxides under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of silanes or silanols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive molecules.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating its incorporation into larger molecular structures. The pathways involved often include cyclization and substitution reactions that lead to the formation of stable polycyclic compounds .
Comparison with Similar Compounds
Metallocenic Binuclear Iron Complex ([Fe₂(C₈H₇)(C₁₀H₁₅)(C₈H₆)])
Structural Similarities :
- Both compounds share a pentalene-based fused-ring system. In the iron complex, two pentalene ligands adopt an eclipsed conformation, while the central pentalene exhibits a slightly distorted chair-like geometry .
- The Fe–C bond distances in the iron complex (ranging from 2.00–2.15 Å) are comparable to typical Si–C bond lengths (~1.88 Å), though the silicon center in the target compound introduces greater covalent character .
Key Differences :
- Central Atom : The iron complex uses Fe as a metal center, enabling redox activity and magnetic properties, whereas the sila compound features a tetrahedral silicon atom, favoring steric stabilization via phenyl substituents.
- Ligand Conformation : The terminal pentalene ligands in the iron complex exhibit uniform bond lengths, while the sila compound’s dithia-sila framework may induce localized bond distortions due to sulfur’s electronegativity.
Chlorinated Cyclopenta-Pentalene Derivatives (e.g., Endrin Ketone)
Structural Motifs :
- Compounds like endrin ketone (hexachlorodecahydro-cyclopenta[a]pentalenone) share the cyclopenta-pentalene core but substitute heteroatoms with chlorine .
- The chlorinated derivatives exhibit rigid, polycyclic frameworks but lack the sila-dithia heteroatom combination.
Functional Contrasts :
- Electronic Effects : Chlorine’s electron-withdrawing nature enhances stability in pesticides, whereas sulfur and silicon in the target compound may increase polarizability and Lewis acidity.
Data Table: Comparative Analysis
Research Findings and Gaps
- Synthetic Challenges: Unlike the iron complex, which is synthesized via organometallic routes, the sila compound requires precise control of silicon and sulfur incorporation, limiting yield .
- Toxicity Profile : Chlorinated derivatives like endrin ketone exhibit high environmental persistence, whereas the sila compound’s ecological impact remains unstudied .
Q & A
Q. How do researchers reconcile discrepancies between theoretical predictions and experimental reactivity?
- Methodological Answer :
- Error analysis : Quantify basis set limitations in DFT (e.g., B3LYP vs. M06-2X for sulfur-containing systems) .
- Experimental controls : Re-run syntheses with purified reagents to exclude impurity-driven effects .
- Meta-studies : Compare results across labs using standardized protocols (e.g., RAMP risk assessment) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
